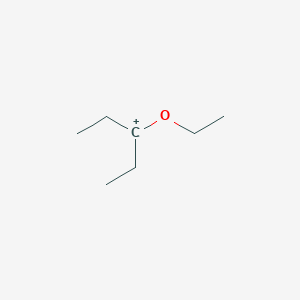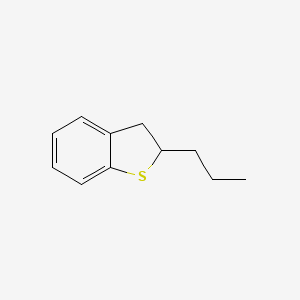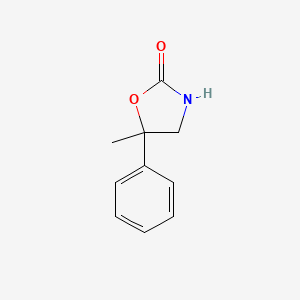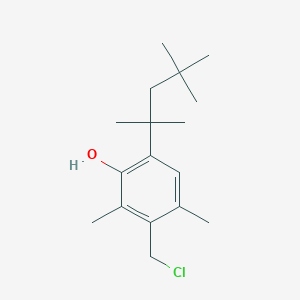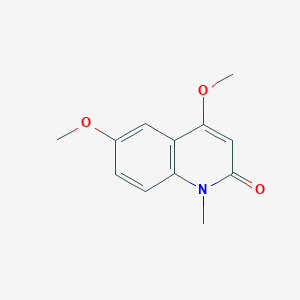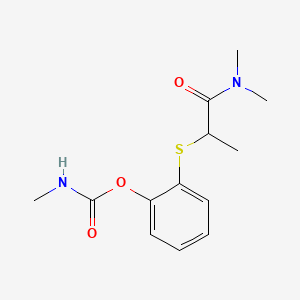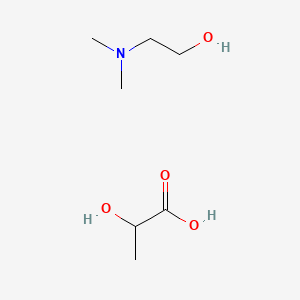
N,N-Dimethylaminoethanol lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylaminoethanol lactate: is an organic compound that combines the properties of N,N-Dimethylaminoethanol and lactic acid. N,N-Dimethylaminoethanol is a tertiary amine and primary alcohol, known for its use in various industrial and medical applications. Lactic acid, on the other hand, is a naturally occurring organic acid. The combination of these two compounds results in a versatile chemical with a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylaminoethanol lactate can be synthesized through the reaction of N,N-Dimethylaminoethanol with lactic acid. The reaction typically involves mixing equimolar amounts of N,N-Dimethylaminoethanol and lactic acid in an appropriate solvent, such as water or ethanol. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylaminoethanol lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The lactate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dimethylaminoethanol oxide, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethylaminoethanol lactate is used as a reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: In biological research, the compound is used to study cellular processes and as a buffer in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It also finds applications in the manufacture of personal care products, such as skin creams and lotions.
Mécanisme D'action
The mechanism of action of N,N-Dimethylaminoethanol lactate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Its ability to enhance the solubility and stability of other compounds makes it valuable in various applications.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaminoethanol: Shares similar chemical properties but lacks the lactate component.
Lactic Acid: A naturally occurring organic acid with different applications.
Dimethylaminoethyl acrylate: Used in polymer synthesis and has different reactivity.
Uniqueness: N,N-Dimethylaminoethanol lactate is unique due to its combination of amine and lactate functionalities, which provide it with a wide range of chemical reactivity and applications. Its ability to enhance the solubility and stability of other compounds sets it apart from similar chemicals.
Propriétés
Numéro CAS |
56669-87-5 |
|---|---|
Formule moléculaire |
C7H17NO4 |
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C4H11NO.C3H6O3/c1-5(2)3-4-6;1-2(4)3(5)6/h6H,3-4H2,1-2H3;2,4H,1H3,(H,5,6) |
Clé InChI |
QFQMQSNDWYRIAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O.CN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


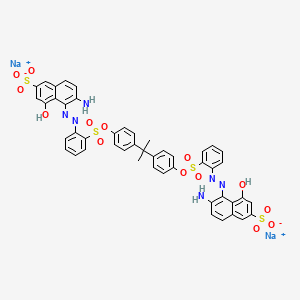
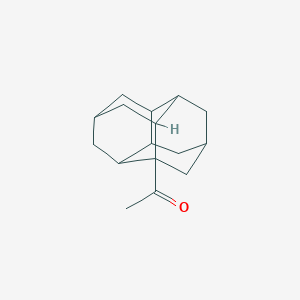
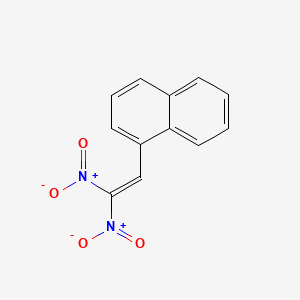
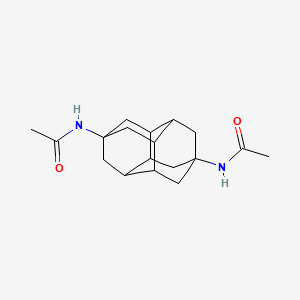

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
